- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 108-88-3 (Toluene, Deoxidized)
Toluene, Deoxidized structure
Toluene, Deoxidized
Toluene, Deoxidized Properties
Names and Identifiers
-
- TOLUOL
- ISOPROPYL ALCOHOL-TOLUENE
- METHACIDE
- METHYLBENZENE
- METHYLBENZOL
- PHENYLMETHANE
- TITRATION SOLVENT
- TITRATION SOLV, TOLUENE-IPA
- TOLUENE
- TOLUENE 300
- TOLUENE 5000
- TOLUENE D
- TOLUENE-ISOPROPYL ALCOHOL
- TOTAL ACID NUMBER TITRATION SOLVENT MIXTURE
- TOTAL ACID NUMBER TITRATION SOLVENT MIXTURE (ASTM D664)
- TOTAL BASE NUMBER TITRATION SOLVENT MIXTURE
- TOTAL BASE NUMBER TITRATION SOLVENT MIXTURE (ASTM D4739)
- Antisal 1a
- Residual Solvent - Toluene
- Toluene disproportionation catalyst ZA-90
- Toluene solution
- Benzene,methyl
- Methylbenzene-12C7
- Toluen
- Toluene,AcroSeal,Extra Dry ove
- Degassed and low oxygen toluene
- Toluene ZerO2®
- Tol
- cp25
- HOXC6
- Dracyl
- TOLUNE
- HHO.C8
- Hox-3C
- Tolueen
- Toluol
- Methylbenzene
- Toluene, Deoxidized
- Toluene, histology grade, practical
- Benzene, methyl-
- AKOS015840411
- NSC406333
- A801937
- EC 203-625-9
- CP 25 (SOLVENT)
- D5191 Vapor Pressure - 7.1kPa (1.03 psi), 10 x 10 mL
- Toluene, anhydrous
- HSDB 131
- CHEMBL9113
- Toluene, for HPLC, 99.9%
- Tox21_111042
- Toluene, HPLC Grade
- tolu-sol
- Toluene, LR, >=99%
- TOLUENE [GREEN BOOK]
- PhCH3
- Toluene 1000 microg/mL in Methanol
- Toluene, UV HPLC spectroscopic, 99.5%
- TOLUENE [MART.]
- 4-methyl-benzene
- Toluene ACS Grade
- C6H5CH3
- Toluene, puriss. p.a., ACS reagent, reag. ISO, reag. Ph. Eur., >=99.7% (GC)
- Toluene liquid density, NIST(R) SRM(R) 211d
- UN1294
- SR-01000944565-1
- NSC 406333
- Toluene, ACS reagent, >=99.5%
- Toluene, for HPLC, >=99.8%
- C01455
- Toluene, LR, rectified, 99%
- Toluene, for HPLC
- 4-methylbenzene
- Toluene, JIS special grade, >=99.5%
- Toluene, Laboratory Reagent, >=99.3%
- Toluene, p.a., ACS reagent, reag. ISO, reag. Ph. Eur., 99.5%
- methyl benzene
- 1-Methylbenzene
- Toluen [Czech]
- Toluene 10 microg/mL in Methanol
- Toluene, Pharmaceutical Secondary Standard; Certified Reference Material
- Toluene [UN1294] [Flammable liquid]
- TOLUENE [HSDB]
- Toluene, p.a., ACS reagent, reag. ISO, 99.5%
- BDBM50008558
- GTPL5481
- 3FPU23BG52
- Toluene, HPLC grade, 99.8%
- CP 25
- Toluene, suitable for determination of dioxins
- PHME
- RCRA waste no. U220
- UNII-3FPU23BG52
- Toluene, anhydrous, 99.8%
- WLN: 1R
- Toluene, puriss., >=99.5% (GC)
- Toluene, ACS spectrophotometric grade, >=99.5%
- Toluene (Technical)
- Toluene, p.a., 99.5%
- Residual Solvent - Toluene, Pharmaceutical Secondary Standard; Certified Reference Material
- para-toluene
- EINECS 203-625-9
- Toluene, LR, sulfur free, 99%
- T0260
- Toluene, ACS reagent
- Toluene, ASTM, 99.5%
- Toluene, suitable for scintillation, >=99.7%
- Tox21_201224
- TOLUENE [USP-RS]
- RAMIPRIL IMPURITY G (EP IMPURITY)
- SR-01000944565
- Toluene 100 microg/mL in Methanol
- NCI-C07272
- phenyl-methane
- TOLUENE [IARC]
- 2-methylbenzene
- Toluene, AR, >=99.5%
- Toluene, absolute, over molecular sieve (H2O <=0.005%), >=99.7% (GC)
- NS00008096
- NCGC00090939-01
- phenyl methane
- DB11558
- Tolueno [Spanish]
- TOLUENE [INCI]
- BIDD:ER0288
- monomethyl benzene
- Methane, phenyl-
- Caswell No. 859
- TOLUENE (RING-D5)
- CAS-108-88-3
- CCRIS 2366
- Toluene, anhydrous, ZerO2(TM), 99.8%
- CHEBI:38975
- 2-methyl benzene
- NSC-406333
- Toluene, Environmental Grade
- TOLUENE (MART.)
- NCGC00090939-03
- MFCD00008512
- NCGC00258776-01
- DTXCID501360
- Toluene, technical grade, 95.0%
- Benzene, methyl
- methyl-Benzene
- AI3-02261
- toluene-
- 108-88-3
- Toluolo
- Q15779
- Toluene, for HPLC, >=99.7% (GC)
- Toluene, for HPLC, >=99.9%
- InChI=1/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H
- UN 1294
- methylbenzenes
- DTXSID00184990
- RCRA waste number U220
- Methylbenzene, 9CI
- Methylbenzene; Toluene; Ramipril Imp. G (EP); Ramipril Impurity G
- MePh
- Tolueen [Dutch]
- Toluene, SAJ first grade, >=99.0%
- DTXSID7021360
- 25013-04-1
- Tolueno
- EPA Pesticide Chemical Code 080601
- FT-0688208
- Toluene, analytical standard
- Toluene HPLC grade
- Toluene, Spectrophotometric Grade
- Toluene, purification grade, 99.8%
- Toluene, 99.5%
- Toluolo [Italian]
- Toluene, PRA grade, >=99.8%
- p-toluene
- TOLUENE-3,5-D2
- Toluene, AR, rectified, 99.5%
- TOLUENE (IARC)
- TOLUENE [MI]
- 4i7k
- Methyl benzol
- NCGC00090939-02
- TOLUENE (USP-RS)
- toluene solvent
- BCP16202
- Toluene, Semiconductor Grade
- RAMIPRIL IMPURITY G [EP IMPURITY]
- Toluene, anhydrous, (water < 50ppm)
- CHEBI:17578
- Toluene (Methyl-13C, 99%)
- Toluene ACS grade (benzene < 20 ppm)
- Toluene (Ring-D5, 98%)
- Phenylmethane
- DTXSID50175878
- DB-309420
- TOLUENE (RING-13C6, 99%)
- toluene
- methylbenzol
- methacide
- toluol
- antisal 1a
- methylbenzene
- TOL
- +Expand
-
- MFCD00008512
- YXFVVABEGXRONW-UHFFFAOYSA-N
- 1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3
- CC1=CC=CC=C1
- 635760
Computed Properties
- 92.06260
- 0
- 0
- 0
- 92.062600255g/mol
- 7
- 42
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0Ų
Experimental Properties
- 1.99500
- 0.00000
- 14,9529
- n/D 1.496(lit.)
- 0.5 g/L (20 ºC)
- 110-111 °C(lit.)
- -93 °C (lit.)
- 22 mmHg ( 20 °C)
26 mmHg ( 25 °C) - Fahrenheit: 39.2 ° f
Celsius: 4 ° c - 3537
- 0.099
- 5000 μg/mL in methanol
- Colorless transparent liquid with aromatic smell similar to benzene [1]
- Insoluble in water, miscible in most organic solvents such as benzene \ ethanol \ ether \ chloroform [15]
- 40(at 25℃)
- 0.865 g/mL at 25 °C(lit.)
Toluene, Deoxidized Security Information
- GHS02 GHS07 GHS08
- XS5250000
- 2
- 3
- S36/37; S46; S62; S45
- II
- II
- R11; R38; R48/20; R63; R65; R67
- 3
- F Xn T
- UN 1294 3/PG 2
- H225-H304-H315-H336-H361d-H373
- P210-P261-P281-P301+P310-P331
- room temp
- II
- 63-11-38-48/20-65-67
- Danger
- Yes
- LD50 orally in rats: 7.53 g/kg (Smyth)
- 3
- 3-10
Toluene, Deoxidized Customs Data
- 2902300000
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Toluene, Deoxidized Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Synthetic Circuit 3
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Reference
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Synthetic Circuit 5
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C
Reference
- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 12
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C
Reference
- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 bar, 200 °C
1.2 Solvents: Water ; 200 °C → rt
1.2 Solvents: Water ; 200 °C → rt
Reference
- Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether BondsAngewandte Chemie, 2018, 57(14), 3747-3751,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: 1,1′-(1,5-Pentanediyl)bis[1-methylpyrrolidinium] ; 7 h, 10 bar, 350 °C
Reference
Alkylation of ethylbenzene by using IM-5 catalyst
International Journal of Research in Pharmacy and Chemistry,
2013,
3(2),
411-425
,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Titanium mononitride , Molybdenum carbide nitride ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 24
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 25
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 26
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ; 3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Journal of Material Cycles and Waste Management,
2023,
25(5),
3005-3020
,
Synthetic Circuit 29
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
Synthetic Circuit 30
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
Synthetic Circuit 31
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Preparation of lithium(triphenylsilyl)organocopper and lithium(triphenylstannyl)phenylcopper and some reactions of lithium(triphenylsilyl)phenylcopper
Journal of the Indian Chemical Society,
1987,
64(1),
31-3
,
Toluene, Deoxidized Raw materials
- 1,3,5-Triethylbenzene
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- 1-Hexanol
- 1-Heptanol
- Undecane
- Dodecane
- Cuprate(1-), phenyl(triphenylsilyl)-, lithium (9CI)
- 1,2,3,4-Tetrahydronaphthalene
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- Di-p-tolyl ether
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- Sulfate Lignin
- Guaiacol
- Lignin
- 3-Methylfuran
- 4-Ethyl-1,2-dimethylbenzene
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Toluene, Deoxidized Preparation Products
- 1,4-Diisopropylbenzene (100-18-5)
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Meta-Methylanisole (100-84-5)
- 1,3,5-Triethylbenzene (102-25-0)
- 4-Methylbenzaldehyde (104-87-0)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Ethyl n-Caprylate (106-32-1)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- Pentanoic acid, hexylester (1117-59-5)
- 3-Octenoic acid, ethylester (1117-65-3)
- Undecane (1120-21-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Dodecane (112-40-3)
- 1-Ethylnaphthalene (1127-76-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Isopropylbenzaldehyde (122-03-2)
- 3-Phenyl-1-propanol (122-97-4)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- diethylcyclohexane (1331-43-7)
- Syringaldehyde (134-96-3)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- 5-Indanol (1470-94-6)
- Pyridine, 2-nitro- (15009-91-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 2-Hexenoic acid, ethylester (1552-67-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- (16327-38-1)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- 1,4-Dimethylbicyclo[2.1.0]pentane (17065-18-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- (18593-33-4)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2-Butenal, 2-ethyl- (19780-25-7)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Ethylidenecyclopentane (2146-37-4)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2-Hexen-1-ol (2305-21-7)
- 2-Octenoic acid, ethylester (2351-90-8)
- Ethyl hex-3-enoate (2396-83-0)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 1H-Indene, 1-methylene- (2471-84-3)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- Benzene, ethylmethyl- (25550-14-5)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 7H-Benzocycloheptene (264-09-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- Azulene (275-51-4)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclopentane (287-92-3)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 4-Ethylresorcinol (2896-60-8)
- 2,3-Dimethylanisole (2944-49-2)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 2-butylphenol (3180-09-4)
- 2-ethylfuran (3208-16-0)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 5-Methyl-1-hexene (3524-73-0)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- (42205-08-3)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 1,2-Dihydroxyindane (4370-02-9)
- 3-Heptene, 4-methyl- (4485-16-9)
- 4-Methylcatechol (452-86-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 4-Ethylbenzaldehyde (4748-78-1)
- 2,3-dimethyl-1H-indene (4773-82-4)
- 3-Methylcatechol (488-17-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 3,4-Dimethoxytoluene (494-99-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- amyl caproate (540-07-8)
- 3-Hexen-1-ol (544-12-7)
- Hexadecane (544-76-3)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Ethyl 3-Methylvalerate (5870-68-8)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 4-methylcyclohexan-1-ol (589-91-3)
- cis-2-Butene (590-18-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 2-Methyl-3-hexanol (617-29-8)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- Cyclohexyl Propionate (6222-35-1)
- 4-Ethyltoluene (622-96-8)
- Cyclohexyl hexanoate (6243-10-3)
- 2-BUTENE (624-64-6)
- 3-Penten-2-one (625-33-2)
- 1,6-Hexanediol (629-11-8)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- (Z)-2-Heptene (6443-92-1)
- 4-Propylphenol (645-56-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 2,3,5-Trimethyphenol (697-82-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3,5-dimethylcyclopentene (7459-71-4)
- (3Z)-3-Heptene (7642-10-6)
- 1-Methylindan (767-58-8)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2,4,6-Trimethylstyrene (769-25-5)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- Methyltriphenylsilane (791-29-7)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- Benzene, 1-buten-1-yl- (824-90-8)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 1,2,4-Triethylbenzene (877-44-1)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 1-Methoxy-4-methylcyclohexane (90200-72-9)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Cyclopentenone (930-30-3)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Methyl Eugenol (93-15-2)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,3-Diisopropylbenzene (99-62-7)
- Methyl Paraben (99-76-3)
Toluene, Deoxidized Related Literature
-
1. Molecular complexes. Part IV. Further investigations of the mechanism of complex formation of aliphatic with aromatic moleculesJ. Homer,M. C. Cooke J. Chem. Soc. A 1969 1984
-
Guiying Wu,Haiping Chu,Jilei Wang,Yanling Mu,Jingyong Sun New J. Chem. 2019 43 18898
-
Radhika Chopra,Manoj Kumar,Neelam,Vandana Bhalla Green Chem. 2019 21 3666
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Lei Zhang,Xile Hu Chem. Sci. 2017 8 7009
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Wenhuan Yao,Yanzi Gao,Fasheng Li,Lanying Zhang,Zhou Yang,Huai Yang RSC Adv. 2016 6 87502
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Mateo Alajarín,Baltasar Bonillo,Raúl-Angel Orenes,María-Mar Ortín,Angel Vidal Org. Biomol. Chem. 2012 10 9523
-
Hyo-Joong Kim,Ji-Wook Yoon,Kwon-Il Choi,Ho Won Jang,Ahmad Umar,Jong-Heun Lee Nanoscale 2013 5 7066
-
Seong-Yong Jeong,Ji-Wook Yoon,Tae-Hyung Kim,Hyun-Mook Jeong,Chul-Soon Lee,Yun Chan Kang,Jong-Heun Lee J. Mater. Chem. A 2017 5 1446
-
Jin Woo Choi,Hee Chul Woo,Xiaoguang Huang,Wan-Gil Jung,Bong-Joong Kim,Sie-Wook Jeon,Sang-Youp Yim,Jae-Suk Lee,Chang-Lyoul Lee Nanoscale 2018 10 13356
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Seong-Yong Jeong,Ji-Wook Yoon,Tae-Hyung Kim,Hyun-Mook Jeong,Chul-Soon Lee,Yun Chan Kang,Jong-Heun Lee J. Mater. Chem. A 2017 5 1446
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